molecular formula C16H14N4O2S B2676351 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1209144-42-2

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2676351
CAS No.: 1209144-42-2
M. Wt: 326.37
InChI Key: QVJHEZVVANFONC-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[2,1-b]thiazole ring with a phenyl group, an isoxazole ring, and a carboxamide group. Its intricate molecular architecture suggests it could have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by cyclization reactions involving thioamides and α-halo ketones under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole derivative in the presence of a palladium catalyst.

    Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of bioactive moieties like the imidazo[2,1-b]thiazole and isoxazole rings.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

Industrially, this compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b]thiazole ring might bind to active sites of enzymes, while the isoxazole ring could interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide: can be compared with other compounds containing imidazo[2,1-b]thiazole or isoxazole rings, such as:

Uniqueness

What sets this compound apart is the combination of these two bioactive rings in a single molecule. This unique structure could confer a broader range of biological activities and chemical reactivity, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in scientific and industrial fields.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-8-13(19-22-10)15(21)17-12-4-2-11(3-5-12)14-9-20-6-7-23-16(20)18-14/h2-5,8-9H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJHEZVVANFONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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